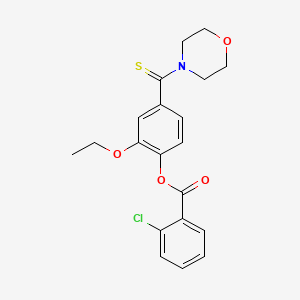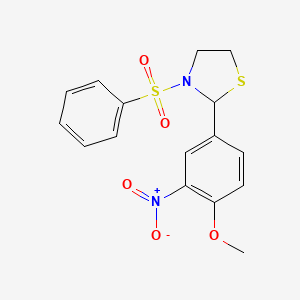
3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with benzenesulfonyl and methoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrophenylacetic acid
- 4-Methoxy-3-nitrophenyl-phenyl-methanone
- 3’-Nitro-4’-methoxyacetophenone
Uniqueness
3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both benzenesulfonyl and thiazolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C16H16N2O5S2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H16N2O5S2/c1-23-15-8-7-12(11-14(15)18(19)20)16-17(9-10-24-16)25(21,22)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
SGNBBAOORGZOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-chlorophenyl)methylidene]-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11530987.png)
![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11530992.png)
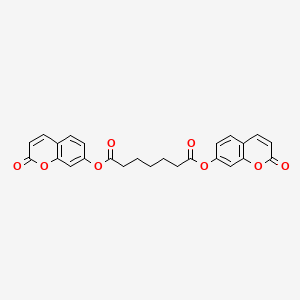
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11531017.png)
![(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B11531020.png)
![1-[3'-(4-bromophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11531021.png)
![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11531023.png)
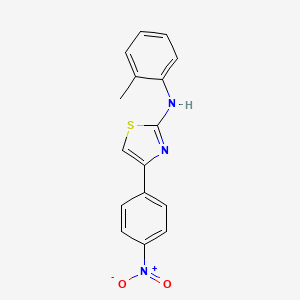
![5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11531031.png)
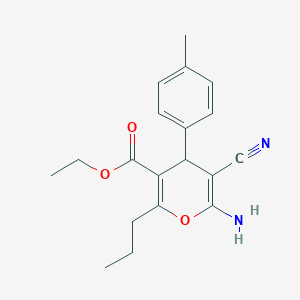
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11531041.png)


